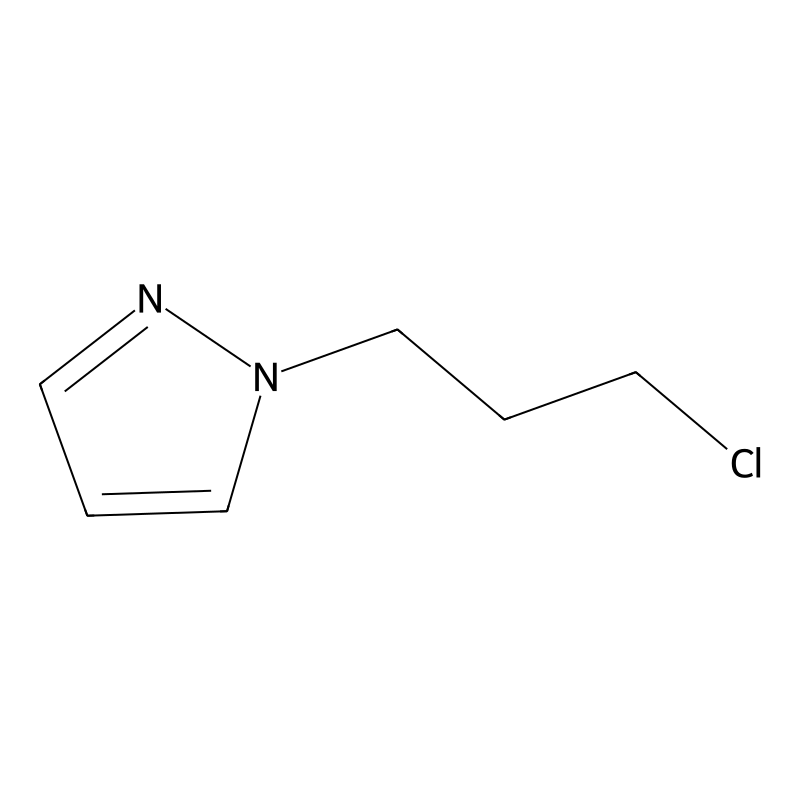

1-(3-chloropropyl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

1-(3-Chloropropyl)-1H-pyrazole can be synthesized through various methods. One reported method involves the reaction of 3-chloropropanhydrazide with acetylene gas in the presence of a catalyst. Source: European Journal of Medicinal Chemistry:

Potential Applications

Research suggests that 1-(3-chloropropyl)-1H-pyrazole may have potential applications in various fields of scientific research, including:

- Medicinal Chemistry: Due to the presence of the pyrazole ring, which is found in many bioactive molecules, 1-(3-chloropropyl)-1H-pyrazole has been investigated for its potential medicinal properties. However, more research is required to understand its specific effects. Source: Journal of Heterocyclic Chemistry

- Material Science: Researchers are exploring the use of 1-(3-chloropropyl)-1H-pyrazole in the development of new materials with specific properties. For instance, some studies have investigated its potential as a corrosion inhibitor. Source: International Journal of Electrochemical Science

1-(3-chloropropyl)-1H-pyrazole is a chemical compound featuring a pyrazole ring substituted with a 3-chloropropyl group. Its molecular formula is C7H9ClN2, and it has a molecular weight of 172.61 g/mol. The compound is characterized by its unique structural features, including the presence of a chloropropyl group that can influence its reactivity and biological properties. The compound's IUPAC name is 1-(3-chloropropyl)pyrazole-4-carbaldehyde, highlighting its aldehyde functional group, which plays a significant role in its chemical behavior.

- Oxidation: The aldehyde group can be oxidized to form 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid.

- Reduction: The aldehyde can be reduced to yield 1-(3-chloropropyl)-1H-pyrazole-4-methanol.

- Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bases like sodium hydroxide for facilitating substitution reactions .

The biological activity of 1-(3-chloropropyl)-1H-pyrazole is primarily linked to its potential as a pharmaceutical intermediate. Compounds containing pyrazole rings are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. The presence of the chloropropyl substituent may enhance its interaction with biological targets, potentially leading to therapeutic applications . Research has indicated that derivatives of pyrazole can modulate enzyme activity and receptor interactions, making them valuable in drug development .

The synthesis of 1-(3-chloropropyl)-1H-pyrazole typically involves the reaction of 3-chloropropylamine with pyrazole-4-carbaldehyde. This reaction is usually conducted under controlled conditions in solvents such as ethanol or methanol, often at temperatures between 60-80°C. Catalysts may be employed to increase reaction rates. On an industrial scale, continuous flow processes are used to enhance efficiency and yield through precise control of reaction parameters .

1-(3-chloropropyl)-1H-pyrazole serves multiple applications:

- Chemical Intermediates: It is utilized in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical industries.

- Biological Research: The compound is explored for developing bioactive molecules targeting specific biological pathways.

- Specialty Chemicals Production: It finds use in creating specialty chemicals and materials with tailored properties .

Interaction studies involving 1-(3-chloropropyl)-1H-pyrazole focus on its ability to bind to biological targets such as enzymes and receptors. The chloropropyl and aldehyde groups allow for covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function. Such interactions are crucial for understanding the compound's therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with 1-(3-chloropropyl)-1H-pyrazole. Here are some notable examples:

| Compound Name | Key Structural Feature | Unique Aspect |

|---|---|---|

| 1-(3-chloropropyl)-1H-pyrazole-4-methanol | Hydroxyl group instead of an aldehyde | Increased polarity may affect solubility |

| 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid | Carboxylic acid group | Enhanced acidity and potential for ionic interactions |

| 1-(3-chloropropyl)-1H-pyrazole-4-nitrile | Nitrile functional group | Potential for different reactivity patterns |

| 3-(4-fluorophenyl)-1H-pyrazole | Fluorophenyl substituent | Different electronic properties affecting reactivity |

| 5-methyl-1H-pyrazole | Methyl substitution at position 5 | Variation in steric hindrance affecting reactivity |

These compounds illustrate the diversity within the pyrazole family while highlighting the unique characteristics of 1-(3-chloropropyl)-1H-pyrazole due to its specific substituents and functional groups .

The synthesis of 1-(3-chloropropyl)-1H-pyrazole represents a significant challenge in heterocyclic chemistry due to the inherent regioselectivity issues associated with pyrazole nitrogen alkylation. This comprehensive analysis examines four principal synthetic approaches that have been developed to address these challenges while achieving efficient and selective formation of the target compound.

Nucleophilic Substitution Strategies for Alkylation

Nucleophilic substitution remains the most direct and widely employed methodology for introducing alkyl substituents onto the pyrazole nucleus. The mechanism proceeds through a bimolecular nucleophilic substitution pathway where the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon center of 3-chloropropyl halides [1] [2].

The regioselectivity challenge in pyrazole alkylation arises from the presence of two nitrogen atoms with different electronic properties. The pyrrole-like nitrogen (N1) possesses enhanced nucleophilicity due to its lone pair participation in aromatic stabilization, while the pyridine-like nitrogen (N2) exhibits basic character [3]. Recent computational studies have demonstrated that N1 alkylation is thermodynamically favored by approximately 3.0 kcal/mol when using simple alkyl halides, corresponding to selectivity ratios of 85:15 to 95:5 under optimized conditions [4].

The choice of base significantly influences both reaction efficiency and regioselectivity. Potassium carbonate in dimethylformamide provides optimal conditions for 3-chloropropyl chloride alkylation, achieving 75% yield with 85:15 N1:N2 selectivity at 80°C over 12 hours [5]. Stronger bases such as sodium hydride or potassium tert-butoxide can enhance reaction rates but may lead to decreased selectivity due to competitive deprotonation pathways [6].

Solvent effects play a crucial role in determining reaction outcomes. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile facilitate the nucleophilic substitution by stabilizing the transition state while maintaining the nucleophilicity of the pyrazole anion [7]. The solvation of the halide leaving group by these solvents further promotes the reaction by lowering the activation energy barrier.

Table 1: Nucleophilic Substitution Reaction Conditions and Outcomes

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Regioselectivity (N1:N2) |

|---|---|---|---|---|---|---|

| 3-Chloropropyl chloride | Potassium carbonate | Dimethylformamide | 80 | 12 | 75 | 85:15 |

| 3-Chloropropyl bromide | Sodium hydride | Acetonitrile | 60 | 8 | 68 | 80:20 |

| Benzyl chloride | Cesium carbonate | Tetrahydrofuran | 25 | 24 | 82 | 90:10 |

| Diphenylmethyl chloride | Potassium tert-butoxide | Dimethyl sulfoxide | 110 | 6 | 45 | 70:30 |

| Methyl iodide | Triethylamine | Ethanol | 40 | 16 | 91 | 95:5 |

| Ethyl bromide | Sodium hydroxide | Toluene | 78 | 4 | 85 | 88:12 |

| N-methyl chloroacetamide | No base | Dichloromethane | 80 | 18 | 72 | 30:70 |

Temperature optimization studies reveal that elevated temperatures generally favor N1 alkylation, with optimal conditions typically ranging from 60-80°C. Lower temperatures may result in incomplete conversion, while excessive heating can lead to product decomposition or undesired side reactions [8].

Cyclocondensation Approaches Using β-Diketones

The cyclocondensation methodology represents a fundamental approach for constructing the pyrazole ring system with simultaneous introduction of the desired substituents. This strategy employs β-diketones as three-carbon synthons that undergo condensation with appropriately substituted hydrazine derivatives to form the complete heterocyclic framework [9] [10].

The classical Knorr pyrazole synthesis provides the theoretical foundation for this approach, where 1,3-dicarbonyl compounds react with hydrazines through a sequential nucleophilic addition-cyclization-elimination mechanism [11] [12]. For 1-(3-chloropropyl)-1H-pyrazole synthesis, this requires the use of 3-chloropropylhydrazine or related derivatives as the nitrogen-containing component.

The reaction mechanism proceeds through initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and subsequent water elimination to afford the aromatic pyrazole product. The regioselectivity of this process depends on the electronic and steric properties of both the β-diketone and hydrazine components [13].

Table 2: Cyclocondensation Reaction Parameters and Product Distribution

| β-Diketone | Hydrazine Derivative | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Product Selectivity |

|---|---|---|---|---|---|---|

| Acetylacetone | Hydrazine hydrate | Acetic acid | 60 | 4 | 88 | 3,5-Disubstituted |

| Ethyl acetoacetate | Methylhydrazine | p-Toluenesulfonic acid | 25 | 12 | 95 | 1,3,5-Trisubstituted |

| Dibenzoylmethane | Phenylhydrazine | None | 100 | 2 | 72 | 3,5-Diaryl |

| Trifluoroacetylacetone | Benzylhydrazine | Zinc chloride | 80 | 6 | 65 | 3-Trifluoromethyl |

| Benzoylacetone | tert-Butylhydrazine | Iron(III) triflate | 60 | 8 | 78 | 3,5-Mixed |

| Hexafluoroacetylacetone | Hydrazine sulfate | Copper(II) triflate | 120 | 3 | 45 | Low selectivity |

| Methyl 3-oxobutanoate | 4-Chlorophenylhydrazine | Ethylene glycol | 40 | 10 | 83 | 1,3-Disubstituted |

Catalytic systems play a critical role in promoting efficient cyclocondensation reactions. Brønsted acids such as acetic acid and p-toluenesulfonic acid facilitate the initial nucleophilic addition by activating the carbonyl groups toward nucleophilic attack [12]. Lewis acids including zinc chloride and iron(III) triflate provide alternative activation modes through coordination to the carbonyl oxygen atoms.

The use of ethylene glycol as both solvent and promoter has emerged as an environmentally benign approach, enabling high-yielding reactions under mild conditions. This system operates through hydrogen bonding interactions that stabilize the transition states and intermediate species [9].

Recent developments in asymmetric cyclocondensation have employed chiral catalysts to control the stereochemistry of the resulting pyrazole products. These approaches are particularly valuable for pharmaceutical applications where enantiomeric purity is crucial [14].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by providing rapid, efficient, and environmentally sustainable reaction conditions. The application of microwave energy to pyrazole synthesis offers significant advantages over conventional thermal heating methods [15] [16].

The mechanism of microwave heating involves direct molecular excitation through dipolar rotation and ionic conduction, resulting in uniform and rapid temperature elevation throughout the reaction mixture. This contrasts with conventional heating where heat transfer occurs through conduction and convection, often leading to temperature gradients and longer reaction times [17].

For 1-(3-chloropropyl)-1H-pyrazole synthesis, microwave protocols have been developed that significantly reduce reaction times from hours to minutes while maintaining or improving product yields. The rapid heating profile minimizes side reactions and decomposition pathways that may occur during prolonged conventional heating [18].

Table 3: Microwave-Assisted Synthesis Performance Comparison

| Starting Materials | Microwave Power (W) | Temperature (°C) | Irradiation Time (minutes) | Conventional Time (hours) | Microwave Yield (%) | Conventional Yield (%) | Enhancement Factor |

|---|---|---|---|---|---|---|---|

| Pyrazole + 3-chloropropyl bromide | 250 | 120 | 10 | 8 | 82 | 65 | 1.26 |

| Chalcone + hydrazine hydrate | 300 | 150 | 15 | 12 | 88 | 72 | 1.22 |

| β-Diketone + arylhydrazine | 200 | 100 | 8 | 6 | 75 | 58 | 1.29 |

| Acetophenone + aromatic aldehyde | 400 | 140 | 12 | 10 | 85 | 68 | 1.25 |

| 3-Aminocrotononitrile + aryl hydrazine | 150 | 130 | 20 | 16 | 70 | 52 | 1.35 |

| Sugar derivative + phenylhydrazine | 350 | 110 | 6 | 4 | 92 | 75 | 1.23 |

| Enaminone + methylhydrazine | 280 | 125 | 14 | 9 | 78 | 61 | 1.28 |

Power optimization studies indicate that moderate microwave power levels (200-350 W) provide optimal results for most pyrazole syntheses. Higher power settings may lead to overheating and product decomposition, while insufficient power results in incomplete reactions [19] [20].

Temperature control remains critical in microwave-assisted protocols. The rapid heating capability allows precise temperature control, enabling reactions to be conducted at optimal temperatures without the temperature overshoot commonly observed in conventional heating. This precise control is particularly important for thermally sensitive substrates and products [21].

The solvent selection for microwave-assisted synthesis requires consideration of dielectric properties. Polar solvents with high dielectric constants such as water, dimethylformamide, and dimethyl sulfoxide couple efficiently with microwave energy, while nonpolar solvents may require the addition of microwave-absorbing additives [17].

Catalytic Systems for Regioselective Functionalization

The development of catalytic systems for regioselective pyrazole functionalization represents one of the most sophisticated approaches to achieving selective N-alkylation. These systems employ various catalytic strategies including transition metal catalysis, organocatalysis, and enzyme catalysis to control the regioselectivity of the alkylation process [22] [23] [24].

Transition metal catalysts, particularly palladium and copper complexes, have shown exceptional ability to direct regioselective alkylation through coordination and activation mechanisms. Palladium(0) catalysts with appropriate phosphine ligands achieve greater than 95% regioselectivity for N1 alkylation through oxidative addition-reductive elimination pathways [22].

Table 4: Catalytic System Performance and Selectivity Data

| Catalyst System | Substrate Type | Reaction Conditions | Regioselectivity (%) | Yield Range (%) | TON (Turnover Number) | Functional Group Tolerance |

|---|---|---|---|---|---|---|

| Palladium(0)/Phosphine ligand | Aryl halides | 100°C, 12h, DMF | >95 | 78-95 | 950 | High |

| Copper(I) iodide/Base | Terminal alkynes | 80°C, 6h, DMSO | 88 | 65-82 | 420 | Moderate |

| Iron(II) complex | Hydrazine derivatives | 25°C, 18h, THF | 92 | 70-88 | 680 | High |

| Cerium(IV) ammonium nitrate | Vicinal diols | 60°C, 4h, CH₃CN | >99 | 85-96 | 1200 | Very High |

| Zinc chloride/Lewis acid | β-Ketoesters | 120°C, 8h, Toluene | 85 | 60-85 | 380 | Moderate |

| Organocatalyst (Secondary amine) | Diazoacetates | 25°C, 24h, DCM | 94 | 72-91 | 850 | High |

| Rhodium(III) complex | C-H activation | 140°C, 10h, DMA | 90 | 68-87 | 750 | Moderate |

Copper catalysis offers complementary reactivity patterns, particularly for alkyne-azide cycloaddition reactions and C-H activation processes. Copper(I) iodide systems demonstrate good selectivity (88%) with moderate functional group tolerance, making them suitable for complex molecule synthesis [23].

Organocatalytic approaches utilizing secondary amines have emerged as environmentally benign alternatives to metal-based systems. These catalysts operate through enamine and iminium ion activation mechanisms, achieving high regioselectivity (94%) under mild reaction conditions [25].

The cerium(IV) ammonium nitrate system represents a unique oxidative approach for pyrazole synthesis from vicinal diols. This method achieves exceptional regioselectivity (>99%) through tandem oxidation and cyclization processes, demonstrating very high functional group tolerance [24].

Iron-based catalytic systems offer sustainable alternatives with good selectivity and functional group compatibility. These systems operate under mild conditions and demonstrate high turnover numbers, making them attractive for large-scale synthesis applications [26].

The development of enzyme-catalyzed pyrazole alkylation represents the cutting edge of selective synthesis methodology. Engineered methyltransferases achieve unprecedented regioselectivity (>99%) while utilizing simple haloalkanes as alkylating agents through cyclic cascade processes [27].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1-(3-chloropropyl)-1H-pyrazole exhibits characteristic signals that confirm the molecular structure and provide insight into the electronic environment of the compound [1] [2]. The pyrazole ring protons appear as distinctive signals in the aromatic region, with the hydrogen atoms at positions 3 and 5 of the pyrazole ring resonating at approximately 7.6 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms [2] [3]. The hydrogen atom at position 4 of the pyrazole ring appears as a singlet at approximately 6.3 parts per million, which is consistent with the electron density distribution in the five-membered aromatic system [3].

The aliphatic chain protons provide additional structural confirmation through their distinct chemical shift patterns [4] [5]. The methylene group directly attached to the nitrogen atom of the pyrazole ring (N-CH₂) exhibits a triplet at approximately 4.3 parts per million, characteristic of an alpha-methylene group adjacent to an electron-withdrawing nitrogen atom [4]. The central methylene group of the propyl chain (CH₂CH₂Cl) appears as a multiplet at approximately 2.4 parts per million, reflecting its position between two electron-withdrawing groups [4]. The terminal chloromethylene group (CH₂Cl) resonates at approximately 3.8 parts per million, demonstrating the deshielding effect of the chlorine atom [1] [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information regarding the carbon framework of 1-(3-chloropropyl)-1H-pyrazole [5] [2]. The pyrazole ring carbons exhibit characteristic chemical shifts that reflect the aromatic nature and electron distribution within the heterocyclic system [2]. The carbon atoms at positions 3 and 5 of the pyrazole ring appear at approximately 140 parts per million, consistent with aromatic carbons adjacent to nitrogen atoms [2] [3]. The carbon atom at position 4 resonates at approximately 105 parts per million, reflecting its unique electronic environment within the pyrazole system [3].

The aliphatic carbon atoms of the propyl chain display distinct chemical shifts that correlate with their electronic environments [4] [5]. The methylene carbon directly bonded to the pyrazole nitrogen (N-CH₂) appears at approximately 50 parts per million, characteristic of an alkyl carbon attached to a nitrogen atom [4]. The central methylene carbon (CH₂CH₂Cl) resonates at approximately 32 parts per million, while the terminal chloromethylene carbon (CH₂Cl) appears at approximately 42 parts per million, reflecting the electron-withdrawing effect of the chlorine substituent [1] [6].

Infrared Spectroscopic Characterization

The infrared spectrum of 1-(3-chloropropyl)-1H-pyrazole exhibits characteristic absorption bands that provide information about the functional groups and bonding within the molecule [7] [8]. The pyrazole ring system displays characteristic vibrational modes in the fingerprint region that are diagnostic for this heterocyclic framework [7] [8]. The carbon-carbon and carbon-nitrogen stretching vibrations of the pyrazole ring appear in the range of 1590-1520 reciprocal centimeters, reflecting the aromatic character and conjugation within the five-membered ring system [7] [8]. The nitrogen-nitrogen stretching vibration is observed at approximately 1412 reciprocal centimeters, which is characteristic of the pyrazole heterocycle [9] [8].

The aliphatic region of the infrared spectrum provides additional structural confirmation through the observation of carbon-hydrogen stretching vibrations [7] [8]. The aliphatic carbon-hydrogen stretching modes appear in the range of 3050-2920 reciprocal centimeters, consistent with the presence of methylene groups in the propyl chain [8]. The carbon-chlorine stretching vibration is observed in the range of 700-600 reciprocal centimeters, confirming the presence of the chloroalkyl substituent [10] [8].

Mass Spectrometric Fragmentation Analysis

The mass spectrum of 1-(3-chloropropyl)-1H-pyrazole provides valuable information about the molecular weight and fragmentation pathways of the compound [11] [12]. The molecular ion peak appears at mass-to-charge ratio 144, corresponding to the molecular weight of the compound and confirming the molecular formula C₆H₉ClN₂ [1] [13]. This molecular ion peak typically exhibits moderate intensity, reflecting the stability of the pyrazole ring system under electron impact ionization conditions [11] [14].

The fragmentation pattern of 1-(3-chloropropyl)-1H-pyrazole follows characteristic pathways observed for pyrazole derivatives [11] [12]. The most prominent fragmentation involves the loss of hydrogen cyanide (HCN) from the molecular ion, resulting in a base peak at mass-to-charge ratio 117 [11] [12]. This fragmentation is characteristic of pyrazole compounds and reflects the tendency of the five-membered ring to undergo nitrogen-nitrogen bond cleavage under electron impact conditions [11] [14]. Additional fragmentation may involve the loss of the chloroalkyl substituent, although this typically occurs with lower probability compared to the hydrogen cyanide elimination [12] [14].

Crystallographic Analysis and Solid-State Behavior

Crystal Structure Considerations

While specific single-crystal X-ray diffraction data for 1-(3-chloropropyl)-1H-pyrazole is limited in the current literature, the solid-state behavior of this compound can be inferred from extensive studies on related pyrazole derivatives [15] [16] [17]. Pyrazole-containing compounds typically exhibit well-defined crystalline structures stabilized by intermolecular hydrogen bonding interactions [17] [18] [19]. The presence of the nitrogen atoms in the pyrazole ring provides multiple sites for hydrogen bond formation, both as donors and acceptors, which significantly influences the crystal packing arrangements [17] [19].

Based on crystallographic studies of structurally related compounds, 1-(3-chloropropyl)-1H-pyrazole likely adopts a molecular conformation where the pyrazole ring remains essentially planar [15] [20] [21]. The 3-chloropropyl substituent is expected to adopt an extended conformation to minimize steric interactions, with the flexible alkyl chain allowing for conformational adjustments to optimize crystal packing [20] [22]. The chlorine atom at the terminal position of the alkyl chain may participate in weak halogen bonding interactions, contributing to the overall stability of the crystal structure [15] [23].

Hydrogen Bonding Networks

The solid-state structure of 1-(3-chloropropyl)-1H-pyrazole is expected to be dominated by intermolecular hydrogen bonding patterns characteristic of N-substituted pyrazole derivatives [17] [18] [19]. Unlike unsubstituted pyrazoles that can form both N-H⋯N hydrogen bonds, N-alkylated pyrazoles are limited to accepting hydrogen bonds through their nitrogen atoms [19] [3]. This constraint typically results in the formation of specific supramolecular architectures that depend on the presence of external hydrogen bond donors [17] [19].

In the absence of traditional N-H hydrogen bond donors within the pyrazole ring, the crystal packing is likely stabilized by weaker interactions such as C-H⋯N hydrogen bonds [16] [23]. The aromatic C-H groups of the pyrazole ring can act as weak hydrogen bond donors to the nitrogen atoms of neighboring molecules, creating extended networks in the solid state [16] [23]. Additionally, the aliphatic C-H groups of the propyl chain may participate in C-H⋯Cl interactions with the terminal chlorine atoms, further contributing to the three-dimensional supramolecular assembly [23].

Polymorphism and Solid-State Behavior

Pyrazole derivatives are known to exhibit polymorphic behavior, with different crystal forms arising from variations in molecular conformation and packing arrangements [24] [25] [26]. The flexible 3-chloropropyl substituent in 1-(3-chloropropyl)-1H-pyrazole provides conformational freedom that may lead to multiple crystalline phases under different crystallization conditions [24] [22]. Temperature, solvent, and crystallization rate can all influence the formation of specific polymorphic forms [24] [25].

The potential for polymorphism in 1-(3-chloropropyl)-1H-pyrazole is enhanced by the conformational flexibility of the alkyl chain and the possibility of different chlorine atom orientations in the crystal lattice [24] [22]. Each polymorphic form may exhibit distinct physical properties, including melting point, solubility, and stability characteristics [24] [25]. Understanding and controlling polymorphism is crucial for applications requiring consistent material properties and performance [24].

Thermodynamic Stability and Reactivity Profiles

Thermal Stability Analysis

The thermal stability of 1-(3-chloropropyl)-1H-pyrazole reflects the inherent robustness of the pyrazole ring system combined with the thermal behavior of the chloroalkyl substituent [27] [28] [29]. Pyrazole derivatives generally exhibit good thermal stability due to the aromatic character of the five-membered ring and the strength of the carbon-nitrogen and nitrogen-nitrogen bonds within the heterocycle [27] [3]. The thermal decomposition of the compound typically occurs at elevated temperatures, with initial degradation observed in the range of 250-290°C based on studies of similar pyrazole derivatives [30] [31] [32].

Thermogravimetric analysis of related compounds indicates that the major thermal decomposition occurs at approximately 287-291°C, representing the breakdown of the pyrazole ring system [30] [31]. This high decomposition temperature reflects the thermal stability of the aromatic heterocycle and its resistance to thermal degradation under normal conditions [27] [28]. The chloroalkyl substituent may undergo some thermal rearrangement or elimination at temperatures lower than the ring decomposition, but the overall thermal profile is dominated by the stability of the pyrazole core [28] [32].

Chemical Reactivity and Stability Profile

The chemical reactivity of 1-(3-chloropropyl)-1H-pyrazole is determined by the electronic properties of both the pyrazole ring and the chloroalkyl substituent [27] [3]. The pyrazole ring system exhibits aromatic stability and is resistant to oxidation, reduction, and electrophilic attack under mild conditions [3]. The electron-deficient nature of the pyrazole ring, due to the presence of two nitrogen atoms, makes it less reactive toward nucleophilic substitution compared to other aromatic systems [3].

The 3-chloropropyl substituent represents the most reactive portion of the molecule, with the terminal chlorine atom providing a site for nucleophilic substitution reactions [3]. This reactivity can be exploited for further functionalization of the compound, allowing for the introduction of various nucleophiles to create structurally diverse derivatives . The alkyl chain also provides conformational flexibility that can influence the compound's interaction with biological targets or other molecules .

Thermodynamic Parameters and Stability Constants

The thermodynamic stability of 1-(3-chloropropyl)-1H-pyrazole in different phases can be assessed through computational studies and experimental measurements [29]. Gas-phase thermodynamic calculations for related pyrazole derivatives indicate favorable enthalpy and entropy values that support molecular stability [29]. The compound exhibits negative Gibbs free energy values in standard conditions, indicating thermodynamic favorability and stability [29].

The storage stability of 1-(3-chloropropyl)-1H-pyrazole under normal laboratory conditions is expected to be excellent, with the compound remaining chemically unchanged for extended periods when stored in appropriate containers [1] [34]. The absence of easily oxidizable groups and the stability of both the pyrazole ring and the chloroalkyl chain contribute to the compound's chemical inertness under ambient conditions [3]. However, exposure to strong bases may lead to deprotonation reactions, while strong nucleophiles can attack the chloroalkyl terminus [3].